1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, or EMTP for short, is an organic compound with a wide range of applications in scientific research.
Scientific Research Applications
Synthesis of Condensed Pyrazoles
Research has demonstrated the utility of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates in synthesizing condensed pyrazoles through Pd‐catalyzed cross-coupling reactions. These reactions lead to a diverse range of condensed pyrazoles, showcasing the compound's role in the innovative synthesis of pyrazole derivatives, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as pyrazolo[4,3-c]pyridin-4-ones. The research highlights the compound's versatility in organic synthesis and its potential in creating novel organic compounds (Arbačiauskienė et al., 2011).
Development of Fluorescent Molecules
Another study focused on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which was used to produce trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized pyrazolo[1,5-a]pyrimidines was identified as a novel fluorescent molecule, highlighting its potential as a fluorophore due to its strong fluorescence intensity. This indicates the compound's role in the development of new fluorescent materials for possible applications in bioimaging and sensors (Wu et al., 2006).
Synthesis of Heterocyclic Compounds
The compound has also been implicated in the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing a methodological advance in the preparation of heterocyclic compounds. This research emphasizes the compound's utility in generating a diverse chemical library for potential therapeutic applications, despite focusing on synthesis rather than direct medicinal uses (Donohue et al., 2002).
Coordination Polymers
In the field of material science, the compound has been used to derive bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were then used to construct d10 metal coordination polymers. This research provides insights into the structural diversity and potential applications of these polymers in catalysis, gas storage, and separation technologies (Cheng et al., 2017).
Chemical Structure and Properties
Detailed structural, spectral, and theoretical investigations have been conducted on pyrazole-4-carboxylic acid derivatives. These studies combine experimental and theoretical approaches to understand the molecular and electronic structure, offering foundational knowledge for further research into the compound's chemical properties and reactivity (Viveka et al., 2016).
properties
IUPAC Name |
1-ethyl-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNZNCLASYOMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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